molecular formula C11H20O4 B051483 Undecanedioic acid CAS No. 1852-04-6

Undecanedioic acid

Cat. No.: B051483
CAS No.: 1852-04-6
M. Wt: 216.27 g/mol
InChI Key: LWBHHRRTOZQPDM-UHFFFAOYSA-N
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Description

Undecanedioic acid, also known as 1,11-undecanedioic acid, is a long-chain dicarboxylic acid with the molecular formula C₁₁H₂₀O₄. It is a white crystalline solid that is soluble in water and organic solvents. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of long-chain hydrocarbons or fatty acids. The process is optimized for large-scale production, ensuring high yield and purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Periodic acid, chromium trioxide, Oxone.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Esterification reagents: Alcohols, acid catalysts.

Major Products:

Biochemical Analysis

Biochemical Properties

Undecanedioic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with enzymes involved in lipid metabolism. This compound can act as a substrate for acyl-CoA synthetase, which catalyzes the formation of acyl-CoA derivatives. These derivatives are essential intermediates in fatty acid metabolism. Additionally, this compound has been shown to modulate the activity of certain lipases, influencing lipid hydrolysis and synthesis .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating gene expression related to lipid metabolism and inflammation. This activation can lead to changes in the expression of genes involved in fatty acid oxidation, adipogenesis, and inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as PPARs, leading to their activation or inhibition. This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. Additionally, this compound can inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid synthesis. By inhibiting this enzyme, this compound can reduce the synthesis of fatty acids and promote their oxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Long-term exposure to this compound has been observed to affect cellular function, including alterations in lipid metabolism and gene expression. These effects can vary depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on lipid metabolism and inflammation. At high doses, it can exhibit toxic or adverse effects. For example, high doses of this compound can lead to liver toxicity and oxidative stress in animal models. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase and acetyl-CoA carboxylase, influencing the synthesis and oxidation of fatty acids. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in lipid metabolism. These interactions play a crucial role in maintaining cellular energy balance and lipid homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via fatty acid transport proteins and subsequently transported to various cellular compartments. The localization and accumulation of this compound can influence its activity and function. For instance, this compound can accumulate in lipid droplets and mitochondria, where it participates in lipid metabolism and energy production .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be directed to mitochondria, where it plays a role in fatty acid oxidation and energy production. Additionally, this compound can localize to lipid droplets, where it participates in lipid storage and metabolism .

Scientific Research Applications

Undecanedioic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Nonanedioic acid (Azelaic acid): Another long-chain dicarboxylic acid with similar properties but shorter carbon chain.

    Dodecanedioic acid: A dicarboxylic acid with one additional carbon atom compared to undecanedioic acid.

Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. It offers a balance between hydrophobic and hydrophilic characteristics, making it suitable for a variety of applications in different fields .

Properties

IUPAC Name

undecanedioic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O4/c12-10(13)8-6-4-2-1-3-5-7-9-11(14)15/h1-9H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBHHRRTOZQPDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC(=O)O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
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DSSTOX Substance ID

DTXSID0044862
Record name Undecanedioic acid
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Molecular Weight

216.27 g/mol
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Physical Description

Dry Powder; Other Solid, Solid
Record name Undecanedioic acid
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Solubility

5.1 mg/mL
Record name Undecanedioic acid
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CAS No.

1852-04-6, 1052-04-6
Record name Undecanedioic acid
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Melting Point

108 - 110 °C
Record name Undecanedioic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of undecanedioic acid?

A1: this compound has the molecular formula C11H20O4 and a molecular weight of 216.27 g/mol. [, , ] [https://www.semanticscholar.org/paper/5c0fd224b903f78d96c5a7abcf9f92e80f9a5835, https://www.semanticscholar.org/paper/df158588e95d607f724287c2ce106c6064f7cfb7, https://www.semanticscholar.org/paper/fb2655d2af3134121c3eca17cbce7b6f2baded51]

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize a variety of spectroscopic methods to analyze this compound. These include Gas Chromatography-Mass Spectrometry (GC-MS) for identifying and quantifying the acid, particularly after derivatization into methyl esters. [, , , , ] Nuclear Magnetic Resonance (NMR) spectroscopy is employed to determine the structure and study the behavior of the acid in solution. [, , ] Additionally, Fourier Transform Infrared (FTIR) spectroscopy is used to analyze the vibrational modes of the molecule, offering insights into its structure and interactions. [, , ]

Q3: How does this compound behave in terms of polymorphism?

A3: this compound exhibits polymorphism, meaning it can exist in different crystalline forms. These forms differ in their physical properties, such as melting point and solubility. Researchers have identified several polymorphs, including α-like, β-like, and γ-form, each favored under specific crystallization conditions. [, ]

Q4: What applications of this compound are related to its material properties?

A4: The unique properties of this compound make it valuable for various applications. For instance, it serves as a precursor for synthesizing "odd-odd" nylons, a family of polymers known for their distinct thermal and mechanical characteristics. [, , ] Furthermore, this compound finds use in formulating metal cutting fluids, where it contributes to the fluid's cooling, lubrication, cleaning, and anti-rust properties. []

Q5: Is computational chemistry used in research related to this compound?

A6: Yes, computational techniques are valuable for studying this compound. For instance, quantum chemistry calculations aid in understanding the conformational preferences of the molecule, helping to explain its polymorphic behavior. [] Computational tools can also be used to predict properties such as solubility and melting points of different polymorphs.

Q6: How do structural variations of this compound impact its antifungal activity?

A7: While this compound itself has shown antifungal activity [], its incorporation into silver(I) dicarboxylate complexes significantly enhances this activity. The chain length of the dicarboxylic acid ligand, including this compound, influences the complex's structure and subsequently its antifungal potency. []

Q7: Are there any challenges with the stability of this compound in formulations?

A8: One study highlights a stability concern regarding azelaic acid, a related dicarboxylic acid, in a liposomal formulation. The research identified the formation of an ethyl monoester of azelaic acid as an impurity during stability studies, suggesting potential reactivity with excipients. [, ] This finding underscores the importance of careful excipient selection and stability testing during the formulation development of products containing this compound and related compounds.

Q8: How is the presence of this compound typically determined and quantified?

A9: Various analytical techniques are employed to analyze this compound. GC-MS is widely used, especially after converting the acid into volatile methyl esters. [, , , , ] This method allows for separating and identifying this compound from other compounds in complex mixtures.

Q9: Is there evidence of this compound's environmental impact?

A9: While the provided research doesn't explicitly address its environmental fate, this compound, as an organic compound, is likely subject to biodegradation. Further research is necessary to assess its persistence, bioaccumulation potential, and overall ecological impact.

Q10: How is this compound synthesized?

A11: this compound can be produced through various synthetic routes. One approach involves the chemo-enzymatic conversion of ricinoleic acid (12-hydroxyoleic acid), a naturally occurring fatty acid found in castor oil. This multi-step process involves biotransformation using engineered Escherichia coli strains followed by chemical modifications. []

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